molecular formula C12H15NO B2438771 5-(2-methylpropoxy)-1H-indole CAS No. 1393448-59-3

5-(2-methylpropoxy)-1H-indole

Cat. No.: B2438771
CAS No.: 1393448-59-3
M. Wt: 189.258
InChI Key: ATSQGRDGLMYXRS-UHFFFAOYSA-N
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Description

5-(2-methylpropoxy)-1H-indole is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The structure of this compound consists of an indole core with a 2-methylpropoxy group attached to the 5-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methylpropoxy)-1H-indole can be achieved through several synthetic routes. One common method involves the alkylation of 5-hydroxyindole with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-methylpropoxy)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyl or carboxyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of this compound-3-carboxylic acid.

    Reduction: Formation of this compound-3-ol.

    Substitution: Formation of various substituted indoles depending on the nucleophile used.

Scientific Research Applications

5-(2-methylpropoxy)-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and dyes.

Comparison with Similar Compounds

Similar Compounds

    5-methoxy-1H-indole: Similar structure but with a methoxy group instead of a 2-methylpropoxy group.

    5-ethoxy-1H-indole: Similar structure but with an ethoxy group instead of a 2-methylpropoxy group.

    5-propoxy-1H-indole: Similar structure but with a propoxy group instead of a 2-methylpropoxy group.

Uniqueness

5-(2-methylpropoxy)-1H-indole is unique due to the presence of the 2-methylpropoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

5-(2-methylpropoxy)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-9(2)8-14-11-3-4-12-10(7-11)5-6-13-12/h3-7,9,13H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSQGRDGLMYXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC2=C(C=C1)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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